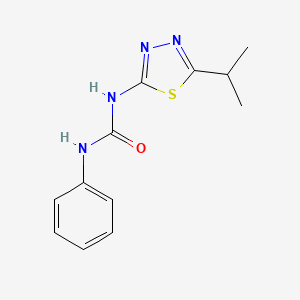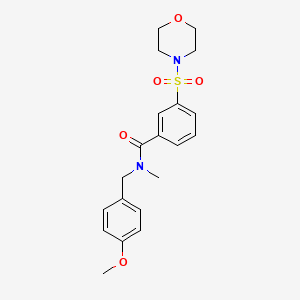
N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a crucial role in the activation of the nuclear factor-κB (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various physiological and pathological conditions.
Wirkmechanismus
BMS-345541 inhibits the activation of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, which is involved in the phosphorylation and degradation of IκBα, a cytoplasmic inhibitor of NF-κB. Inhibition of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex by BMS-345541 prevents the phosphorylation and degradation of IκBα, thereby inhibiting the translocation of NF-κB to the nucleus and the subsequent activation of NF-κB target genes.
Biochemical and Physiological Effects:
BMS-345541 has been shown to have various biochemical and physiological effects, depending on the cell type and the experimental conditions. For example, BMS-345541 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and endothelial cells. BMS-345541 has also been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BMS-345541 has several advantages as a research tool, including its selectivity for the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, its availability from various chemical suppliers, and its ability to inhibit the NF-κB pathway in various cell types. However, BMS-345541 also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on BMS-345541. One direction is to investigate the potential therapeutic applications of BMS-345541 in various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease. Another direction is to develop more potent and selective inhibitors of the N-(4-methoxybenzyl)-N-methyl-3-(4-morpholinylsulfonyl)benzamide complex, which could be used as research tools and potential therapeutics. Additionally, future research could focus on the development of new methods for the delivery of BMS-345541 to specific cell types or tissues, which could enhance its therapeutic potential.
Synthesemethoden
The synthesis of BMS-345541 involves several steps, including the reaction of 4-morpholine sulfonamide with 4-methoxybenzyl chloride to form 4-methoxybenzyl-4-morpholine sulfonamide. This intermediate is then reacted with N-methyl-3-aminobenzamide to form BMS-345541. The synthesis of BMS-345541 has been reported in several research articles, and the compound is commercially available from various chemical suppliers.
Wissenschaftliche Forschungsanwendungen
BMS-345541 has been widely used as a research tool to investigate the role of the NF-κB pathway in various physiological and pathological conditions. For example, BMS-345541 has been shown to inhibit the activation of NF-κB in various cell types, including macrophages, endothelial cells, and cancer cells. This inhibition has been shown to result in the suppression of inflammation, cell survival, and proliferation. BMS-345541 has also been used to investigate the role of the NF-κB pathway in various diseases, including cancer, inflammatory bowel disease, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-21(15-16-6-8-18(26-2)9-7-16)20(23)17-4-3-5-19(14-17)28(24,25)22-10-12-27-13-11-22/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSABJMVDEUBWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

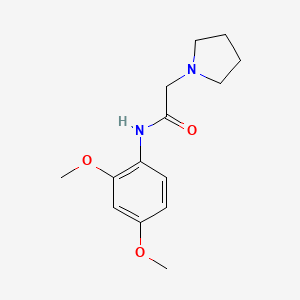
![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)
![6-[(4-fluorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5702002.png)

![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)
![ethyl {2-[(benzylsulfonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5702018.png)
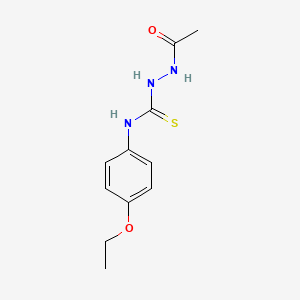
![N-[4-(aminosulfonyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5702027.png)
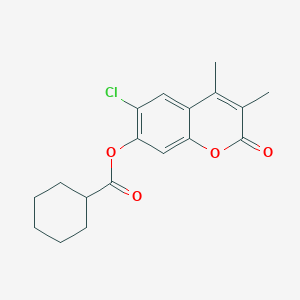
![3-(2-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B5702035.png)
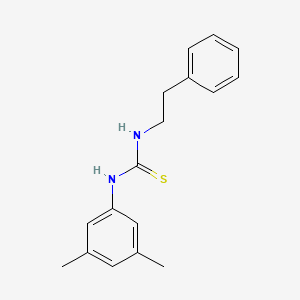
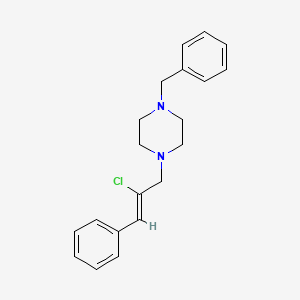
![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)
